molecular formula C13H16ClN B6195171 methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride CAS No. 2680542-99-6

methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride

Cat. No.: B6195171
CAS No.: 2680542-99-6
M. Wt: 221.7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride typically involves the reaction of 1-naphthylmethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride primarily involves its role as an intermediate in the synthesis of antifungal agents. These agents inhibit the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to serve as a key intermediate in the synthesis of antifungal agents sets it apart from other similar compounds .

Properties

CAS No.

2680542-99-6

Molecular Formula

C13H16ClN

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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